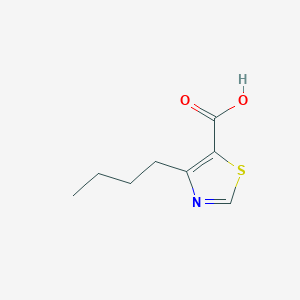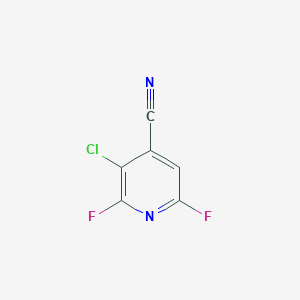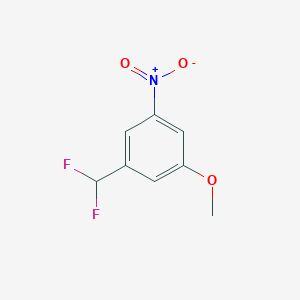
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base and a catalyst . The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts such as copper or nickel complexes can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: 1-(Difluoromethyl)-3-methoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Reduction: 1-(Methyl)-3-methoxy-5-nitrobenzene.
Scientific Research Applications
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes or receptors in biological systems. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-methoxy-5-nitrobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(Difluoromethyl)-4-methoxy-5-nitrobenzene: Similar structure but with the methoxy group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides distinct electronic properties compared to other fluorinated groups, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-3-5(8(9)10)2-6(4-7)11(12)13/h2-4,8H,1H3 |
InChI Key |
FTNRYISHVGAJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



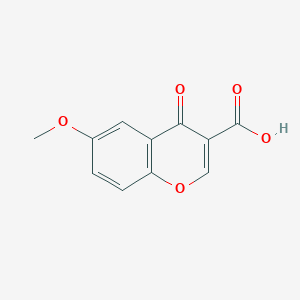





![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)
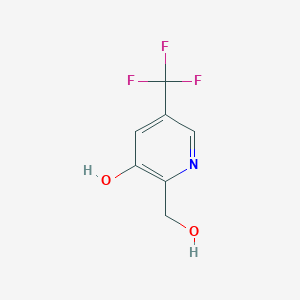
![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
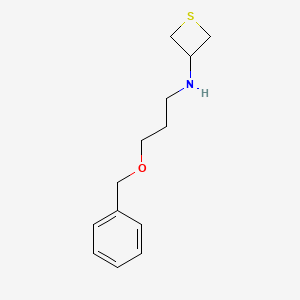
![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
